molecular formula C11H11NO5 B8706999 6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione CAS No. 57384-36-8

6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione

Cat. No. B8706999
CAS RN: 57384-36-8
M. Wt: 237.21 g/mol
InChI Key: JMAIHPNISRFSSW-UHFFFAOYSA-N
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Patent
US08058431B2

Procedure details

2.40 g (10.1 mmol) 6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione were dissolved in 30 ml tetrahydrofuran and 15.0 ml ammonia (25%) added at 0° C. The solution was stirred for 30 min at 0° C. and for 30 min at room temperature. THF was distilled under vacuum and the remaining suspension was neutralized with diluted hydrogen chloride acid. The product was isolated by filtration.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:15]([O:16][CH3:17])=[CH:14][C:6]2[N:7](C)[C:8](=O)[O:9][C:10](=O)[C:5]=2[CH:4]=1.[NH3:18]>O1CCCC1>[CH3:17][O:16][C:15]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([C:10]([NH2:18])=[O:9])=[C:6]([NH:7][CH3:8])[CH:14]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
COC1=CC2=C(N(C(OC2=O)=O)C)C=C1OC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at 0° C. and for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
THF was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC(=C(C(=O)N)C=C1OC)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.